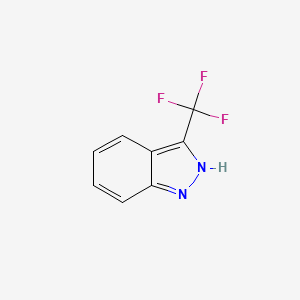

3-(trifluoromethyl)-1H-indazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(trifluoromethyl)-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2/c9-8(10,11)7-5-3-1-2-4-6(5)12-13-7/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJVACBOIQLBALV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30613268 | |

| Record name | 3-(Trifluoromethyl)-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30613268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57631-05-7 | |

| Record name | 3-(Trifluoromethyl)-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30613268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(Trifluoromethyl)-1H-Indazole from o-Nitro-ketoximes

Abstract

This technical guide provides a comprehensive overview of a specialized synthetic route to 3-(trifluoromethyl)-1H-indazole, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The synthesis proceeds via the reductive cyclization of an o-nitro-ketoxime precursor, catalyzed by an iron carbonyl complex. This document elucidates the mechanistic underpinnings of the reaction, provides a detailed experimental protocol, analyzes the key reaction parameters, and discusses the influence of the trifluoromethyl substituent on the reaction outcome. The content is tailored for researchers, chemists, and professionals in the field of drug development seeking to understand and apply this novel transformation.

Introduction: The Significance of the this compound Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from oncology to anti-inflammatory treatments.[1] The strategic incorporation of a trifluoromethyl (CF₃) group at the 3-position of the indazole ring imparts a unique combination of properties that are highly desirable in drug design. The CF₃ group is known to enhance:

-

Metabolic Stability: The high strength of the carbon-fluorine bond makes the CF₃ group resistant to oxidative metabolism, often increasing the half-life of a drug candidate.[2]

-

Lipophilicity: The fluorinated moiety increases the molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance oral bioavailability.[2][3]

-

Binding Affinity: The strong electron-withdrawing nature of the CF₃ group can alter the electronic profile of the indazole ring, potentially leading to stronger and more selective interactions with biological targets.[4]

Given these advantages, robust and efficient synthetic routes to 3-(trifluoromethyl)-1H-indazoles are of high value. One such innovative approach is the reductive cyclization of ortho-nitro-ketoximes, a method that constructs the heterocyclic core through a metal-catalyzed deoxygenation and N-N bond formation cascade.[5][6] This guide will explore this specific transformation in detail.

The Core Synthetic Strategy: Iron-Catalyzed Reductive Cyclization

The conversion of o-nitro-ketoximes to 1H-indazoles represents a novel application of reductive cyclization chemistry.[5][7] The overall transformation, reported by O'Dell and Nicholas, formally involves the removal of three oxygen atoms—two from the nitro group and one from the oxime moiety—and the concomitant formation of a nitrogen-nitrogen bond to close the pyrazole ring.[5]

The reaction is driven by carbon monoxide (CO) as the stoichiometric reductant, which acts as an oxygen-atom acceptor to form carbon dioxide (CO₂). The process is catalyzed by a Group 8 metal carbonyl complex, specifically decamethylpentacyclopentadienyl iron dicarbonyl dimer, [Cp*Fe(CO)₂]₂.[5][6] This method is notable for proceeding under neutral conditions, offering a chemoselective alternative to traditional indazole syntheses that often require harsh acidic or basic reagents.[5]

Mechanistic Rationale: The "Why" Behind the Reaction

While the precise catalytic cycle has not been fully elucidated, the reaction is understood to proceed through a sequence of reduction and intramolecular cyclization steps. The key events are outlined below.

-

Initial Reduction of the Nitro Group: The reaction likely initiates with the reduction of the ortho-nitro group to a nitroso intermediate. This is a common mechanistic step in the reductive cyclization of nitroaromatics.[8] The iron carbonyl catalyst facilitates this deoxygenation.

-

Intramolecular N-N Bond Formation: The highly reactive nitroso intermediate is positioned for an intramolecular cyclization. The nitrogen atom of the oxime attacks the electrophilic nitroso nitrogen, forming the critical N-N bond and a six-membered cyclic intermediate.[9][10][11]

-

Deoxygenation and Aromatization: The cyclic intermediate undergoes further deoxygenation, removing the remaining oxygen atoms from the original nitro and oxime groups. This is followed by a dehydration/aromatization sequence to yield the thermodynamically stable 1H-indazole aromatic system.

The entire process is a sophisticated cascade where the catalyst facilitates the removal of oxygen atoms by CO, enabling the crucial bond-forming events to occur.

Caption: Proposed mechanistic pathway for the synthesis of this compound.

Experimental Protocol & Workflow

The synthesis is a two-stage process: preparation of the ketoxime precursor followed by the key reductive cyclization.

Stage 1: Synthesis of 1-(2-nitrophenyl)-2,2,2-trifluoroethan-1-one oxime

The starting material is prepared via a standard condensation reaction between the corresponding ketone and hydroxylamine.

Protocol:

-

Reagent Preparation: In a round-bottomed flask, dissolve 1-(2-nitrophenyl)-2,2,2-trifluoroethan-1-one (1.0 eq) in ethanol.

-

Addition: Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.3 eq) to the solution.[12]

-

Reaction: Reflux the mixture for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into water to precipitate the product.

-

Purification: Collect the solid by filtration, wash with water, and dry under vacuum. The crude oxime can be purified further by recrystallization if necessary.

Stage 2: Reductive Cyclization to this compound

This protocol is based on the method developed by O'Dell and Nicholas and requires high-pressure equipment.[5]

Protocol:

-

Vessel Preparation: To a high-pressure autoclave or reactor, add the o-nitro-ketoxime precursor (1.0 eq) and the catalyst, [Cp*Fe(CO)₂]₂ (0.1 eq).

-

Solvent Addition: Add anhydrous dioxane as the solvent.

-

Pressurization: Seal the reactor, purge with carbon monoxide (CO), and then charge to 50 atm (approx. 735 psi) with CO.

-

Reaction: Heat the mixture to 150 °C with stirring for 72 hours.

-

Work-up: After cooling the reactor to room temperature, carefully vent the excess CO pressure in a fume hood.

-

Isolation: Evaporate the solvent from the reaction mixture under reduced pressure.

-

Purification: Purify the resulting residue by preparative TLC or silica gel column chromatography (e.g., using a 30% ethyl acetate in hexanes eluent) to isolate the final product.[5]

-

Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.[13][14][15]

Caption: Experimental workflow for the synthesis of this compound.

Analysis of Reaction Parameters and Yield

The success of this synthesis is highly dependent on specific reagents and conditions.

-

The Catalyst and Reductant: The [Cp*Fe(CO)₂]₂ catalyst is essential for mediating the deoxygenation steps. Carbon monoxide is not just an inert atmosphere; it is the chemical reductant that is consumed during the reaction.[5] The high pressure is necessary to ensure a sufficient concentration of CO is dissolved in the reaction medium to drive the catalytic cycle.

-

Harsh Conditions: The requirement for high temperature (150 °C) and a long reaction time (72 h) indicates that the activation energy for one or more steps in the catalytic cycle is high.[5] Such conditions are typical for reductive cyclizations that proceed via stable intermediates.

-

Influence of the Trifluoromethyl Group: The electron-withdrawing nature of the CF₃ group has a notable impact on the reaction yield. A comparison with other substrates from the original study highlights this effect.

| R Group at 3-Position | Substituent Effect | Reported Yield (%) |

| CF₃ | Electron-Withdrawing | 40% |

| CH₃ | Electron-Donating (weak) | 55% |

| Phenyl | Electron-Withdrawing (inductive) | 52% |

| 4,5-dimethoxy Phenyl | Electron-Donating (strong) | 85% |

| Data sourced from O'Dell and Nicholas, HETEROCYCLES, 2004.[5] |

Interestingly, substrates with strong electron-donating groups provided the highest yields.[5] This is somewhat counterintuitive, as electron-withdrawing groups are often expected to make the aromatic ring more susceptible to reduction. The authors noted this surprising result, suggesting that the electronic effects on the catalyst's activity and the stability of intermediates are complex and do not follow simple trends.[5] The 40% yield for the 3-CF₃ derivative, while moderate, still provides a viable route to this valuable scaffold.[5]

Conclusion

The synthesis of this compound from o-nitro-ketoximes via iron-catalyzed reductive cyclization is a powerful, albeit technically demanding, method. It leverages the ability of metal carbonyls to perform deoxygenation reactions with carbon monoxide, enabling a tandem process of reduction and N-N bond formation under neutral conditions. While the yield is moderate, the strategy provides direct access to a highly valuable fluorinated heterocycle that is of great interest to the pharmaceutical and agrochemical industries. Understanding the causality behind the choice of catalyst, reductant, and reaction conditions is critical for any researcher aiming to utilize or adapt this advanced synthetic protocol.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. tcichemicals.com [tcichemicals.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

- 10. Recent Developments and Challenges in the Enzymatic Formation of Nitrogen–Nitrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. reddit.com [reddit.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

1H NMR and 13C NMR spectral data of 3-(trifluoromethyl)-1H-indazole

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-(Trifluoromethyl)-1H-indazole

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound, a key heterocyclic scaffold in medicinal chemistry. Aimed at researchers, scientists, and drug development professionals, this document delves into the theoretical principles, experimental protocols, and detailed spectral interpretation of this molecule. By examining the influence of the electron-withdrawing trifluoromethyl group and the unique electronic environment of the indazole ring, we will predict and assign the characteristic chemical shifts and coupling constants. This guide emphasizes the causality behind experimental choices and provides self-validating protocols to ensure scientific rigor.

Introduction: The Significance of this compound

The indazole moiety is a privileged scaffold in drug discovery, appearing in a wide array of pharmacologically active compounds. The introduction of a trifluoromethyl (CF₃) group at the 3-position dramatically modulates the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity. Consequently, this compound serves as a critical building block for the synthesis of novel therapeutic agents.

Accurate structural elucidation is paramount in drug development. NMR spectroscopy stands as the most powerful technique for the unambiguous determination of molecular structure in solution. This guide offers a detailed roadmap for acquiring and interpreting the ¹H and ¹³C NMR spectra of the title compound, ensuring its correct identification and purity assessment.

Experimental Protocol: Acquiring High-Fidelity NMR Spectra

The quality of NMR data is fundamentally dependent on meticulous sample preparation and the selection of appropriate acquisition parameters. The following protocol is designed to yield high-resolution spectra suitable for full structural assignment.

Sample Preparation

A standardized procedure ensures reproducibility and minimizes artifacts. The choice of deuterated solvent is critical; Dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred for indazoles due to its ability to dissolve a wide range of organic compounds and to slow the exchange of the N-H proton, often allowing for its observation. Chloroform-d (CDCl₃) is also a common alternative.[1]

Step-by-Step Protocol:

-

Weighing: Accurately weigh 5-10 mg of high-purity this compound into a clean, dry NMR tube.

-

Solvation: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). For referencing, the solvent should contain a known internal standard, typically tetramethylsilane (TMS) at 0.05-1.0% (v/v).[2]

-

Dissolution: Cap the NMR tube and gently vortex or sonicate the sample until the solid is completely dissolved.

-

Filtration (if necessary): If the solution appears cloudy or contains particulate matter, filter it through a small plug of glass wool into a second clean NMR tube to prevent magnetic field distortions.

NMR Spectrometer Parameters

The following parameters are recommended for a standard 400 MHz or 500 MHz spectrometer. Adjustments may be necessary based on the specific instrument and sample concentration.[3]

| Parameter | ¹H NMR | ¹³C NMR |

| Operating Frequency | 400 MHz | 100 MHz |

| Solvent | DMSO-d₆ | DMSO-d₆ |

| Pulse Program | Standard single pulse | Proton-decoupled single pulse |

| Acquisition Time | ~4 seconds | ~1-2 seconds |

| Relaxation Delay (d1) | 2-5 seconds | 2 seconds |

| Number of Scans | 8-16 | 1024 or more |

| Spectral Width | -2 to 14 ppm | -10 to 220 ppm |

| Temperature | 298 K | 298 K |

Rationale for Parameter Choices:

-

Relaxation Delay: A sufficient delay (d1) is crucial for complete T1 relaxation, ensuring accurate signal integration in ¹H NMR and preventing signal saturation, particularly for quaternary carbons in ¹³C NMR.

-

Number of Scans: ¹³C nuclei have a low natural abundance (~1.1%), necessitating a larger number of scans to achieve an adequate signal-to-noise ratio.

Workflow for NMR Data Acquisition and Analysis

The logical flow from sample to final structure confirmation is a critical, self-validating process.

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Spectral Interpretation and Data Analysis

The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound. Assignments are based on established principles of NMR spectroscopy, including electronegativity, aromaticity, and spin-spin coupling, with reference to data from analogous structures.[3][4][5]

Caption: Structure and numbering scheme for this compound.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is expected to show five distinct signals: four in the aromatic region corresponding to the protons on the benzene ring, and one for the N-H proton.

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Rationale |

| N1-H | > 11.0 | Broad singlet (br s) | N/A | Acidic proton, often broad due to quadrupole broadening and/or chemical exchange. Its chemical shift is highly dependent on solvent and concentration. |

| H7 | 7.9 – 8.2 | Doublet (d) | ³J ≈ 8.0 Hz | Located ortho to the ring-junction nitrogen, leading to a downfield shift. Coupled primarily to H6. |

| H4 | 7.7 – 7.9 | Doublet (d) | ³J ≈ 8.4 Hz | Deshielded by the anisotropic effect of the adjacent pyrazole ring. Coupled primarily to H5. |

| H5 | 7.3 – 7.5 | Triplet (t) or ddd | ³J ≈ 7-8 Hz | Appears as a triplet due to coupling with adjacent H4 and H6 protons. |

| H6 | 7.1 – 7.3 | Triplet (t) or ddd | ³J ≈ 7-8 Hz | Expected to be the most upfield of the aromatic protons. Coupled to H5 and H7. |

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum is predicted to display eight signals. The most characteristic signals are those associated with the trifluoromethyl group and the carbon to which it is attached (C3).

| Carbon | Predicted δ (ppm) | Multiplicity (¹³C-¹⁹F) | Coupling Constant (J) | Rationale |

| C3 | 135 – 145 | Quartet (q) | ²J_CF ≈ 35-40 Hz | The carbon directly attached to the CF₃ group is significantly influenced by fluorine, resulting in a quartet splitting.[4] |

| CF₃ | 120 – 125 | Quartet (q) | ¹J_CF ≈ 270-275 Hz | The CF₃ carbon itself shows a characteristic quartet with a large one-bond C-F coupling constant.[5] |

| C7a | ~140 | Singlet (s) | N/A | Quaternary carbon at the ring junction, typically downfield. |

| C3a | ~122 | Singlet (s) | N/A | Quaternary carbon at the other ring junction. |

| C5 | ~128 | Singlet (s) | N/A | Aromatic CH carbon. |

| C4 | ~122 | Singlet (s) | N/A | Aromatic CH carbon. |

| C7 | ~121 | Singlet (s) | N/A | Aromatic CH carbon. |

| C6 | ~111 | Singlet (s) | N/A | Aromatic CH carbon, often shifted upfield in indazole systems. |

Key Insight: The Trifluoromethyl Group Signature The presence of the CF₃ group provides a definitive diagnostic tool in the ¹³C NMR spectrum. The observation of two distinct quartets is a hallmark of this substitution pattern:

-

A quartet with a very large coupling constant (¹J_CF > 270 Hz) for the CF₃ carbon itself.

-

A quartet with a smaller coupling constant (²J_CF ≈ 35-40 Hz) for the C3 carbon directly bonded to the CF₃ group.[5]

Failure to observe these specific signals would cast significant doubt on the identity of the compound.

Conclusion

The structural verification of this compound by NMR spectroscopy is a straightforward process when guided by a foundational understanding of its expected spectral features. The ¹H NMR spectrum is characterized by four distinct signals in the aromatic region and a broad N-H resonance. The ¹³C NMR spectrum is definitively marked by the presence of two quartets arising from carbon-fluorine coupling of the trifluoromethyl group and its attached C3 carbon. By following the robust experimental protocols and analytical logic outlined in this guide, researchers can confidently confirm the structure and purity of this valuable synthetic building block, ensuring the integrity of their downstream applications in drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. chem.washington.edu [chem.washington.edu]

- 3. rsc.org [rsc.org]

- 4. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 3-(Trifluoromethyl)-1H-indazole

Introduction

3-(Trifluoromethyl)-1H-indazole is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring both an indazole core and a trifluoromethyl group, imparts unique physicochemical properties that are often exploited in the design of pharmacologically active molecules. The trifluoromethyl group, in particular, is a bioisostere for other functional groups and can enhance metabolic stability, binding affinity, and lipophilicity of a parent compound.

Accurate and unambiguous structural confirmation and purity assessment are critical milestones in the synthesis and application of such compounds. Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS) are two powerful, complementary analytical techniques indispensable for this purpose. FT-IR provides detailed information about the functional groups present in the molecule, while MS reveals the molecular weight and offers insights into the compound's structure through fragmentation analysis. This guide provides an in-depth examination of the analytical methodologies and spectral interpretation for this compound.

Molecular Structure and Physicochemical Properties

A clear understanding of the molecule's structure is foundational to interpreting its spectral data.

dot

Caption: Molecular Structure of this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₅F₃N₂ | [1][2] |

| Molecular Weight | 186.13 g/mol | [1][2] |

| CAS Number | 57631-05-7 | [1][2] |

Part 1: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The frequencies of absorbed radiation are characteristic of the specific chemical bonds and functional groups within the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR

Attenuated Total Reflectance is a common sampling technique that requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal.[3]

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal. Acquire the sample spectrum over a range of 4000–650 cm⁻¹, with a resolution of 4 cm⁻¹.[3]

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Spectral Interpretation

The FT-IR spectrum of this compound is characterized by absorptions from the N-H bond, the aromatic indazole ring, and the C-F bonds of the trifluoromethyl group.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| ~3300-3100 | N-H Stretch | Indazole N-H | Medium, Broad |

| ~3100-3000 | C-H Stretch | Aromatic C-H | Medium to Weak |

| ~1620-1450 | C=C & C=N Stretch | Aromatic Ring | Strong to Medium |

| ~1350-1100 | C-F Stretch | Trifluoromethyl (-CF₃) | Very Strong |

| ~900-670 | C-H Bend (out-of-plane) | Aromatic C-H | Strong |

Causality Behind Key Peaks:

-

N-H Stretch: The peak around 3300-3100 cm⁻¹ is often broad due to intermolecular hydrogen bonding between the N-H groups of adjacent indazole molecules.

-

Aromatic Region: The series of peaks between 1620-1450 cm⁻¹ are characteristic of the conjugated π-system of the bicyclic indazole ring.[4]

-

Trifluoromethyl C-F Stretches: The most prominent and diagnostic feature of this molecule is the very strong and often complex series of absorption bands in the 1350-1100 cm⁻¹ region.[5] These intense absorptions are due to the highly polar nature of the carbon-fluorine bonds and the symmetric and asymmetric stretching vibrations of the -CF₃ group. The presence of these strong bands is a definitive indicator of trifluoromethylation.[5]

Part 2: Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides the exact molecular weight and crucial structural information from the fragmentation pattern. Electron Ionization (EI) is a common hard ionization technique suitable for this type of molecule.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

-

GC Separation: Inject 1 µL of the solution into the GC system. The compound will travel through the capillary column and be separated from any impurities. A typical temperature program might start at 50°C and ramp up to 300°C.

-

Ionization: As the compound elutes from the GC column, it enters the MS ion source, where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[6]

-

Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole). The detector records the abundance of each ion at a specific m/z value.[3]

-

Data Acquisition: The mass spectrum is scanned over a range of m/z 40 to 400 to ensure detection of the molecular ion and all significant fragments.[7]

Spectral Interpretation and Fragmentation Pathway

The mass spectrum provides a unique fingerprint of the molecule.

-

Molecular Ion (M⁺·): The peak corresponding to the intact molecule after the loss of one electron. For C₈H₅F₃N₂, the exact mass is 186.04 g/mol . The presence of a peak at m/z 186 is the primary confirmation of the compound's identity.[1][2] According to the Nitrogen Rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent with 186 amu.

-

Key Fragments: The fragmentation pattern is dictated by the stability of the resulting ions and neutral losses. For trifluoromethylated aromatic compounds, common fragmentation pathways include the loss of the ·CF₃ radical or HF.

dot

Caption: Proposed EI-MS fragmentation pathway for this compound.

| m/z | Proposed Fragment | Neutral Loss | Significance |

| 186 | [C₈H₅F₃N₂]⁺· | - | Molecular Ion (M⁺·) |

| 166 | [C₈H₄F₂N₂]⁺· | HF | Loss of hydrogen fluoride |

| 158 | [C₈H₅F₃]⁺· | N₂ | Loss of stable dinitrogen from indazole ring |

| 117 | [C₇H₅N₂]⁺ | ·CF₃ | Loss of trifluoromethyl radical , a key indicator.[8] |

| 90 | [C₆H₄N]⁺ | HCN | Loss of hydrogen cyanide from the [M-CF₃]⁺ fragment |

Causality Behind Fragmentation: The fragmentation cascade is a logical process driven by chemical stability. The loss of the trifluoromethyl radical (·CF₃) to form the ion at m/z 117 is a highly favorable pathway, as ·CF₃ is a relatively stable radical and the resulting cation is resonance-stabilized.[8] Subsequent loss of stable small molecules like dinitrogen (N₂) from the molecular ion or hydrogen cyanide (HCN) from fragments further rationalizes the observed spectrum.

Synergistic Analysis: A Self-Validating System

Neither FT-IR nor MS alone can provide absolute structural proof, but together they form a powerful, self-validating system.

References

- 1. 1H-INDAZOLE, 3-(TRIFLUOROMETHYL)-(57631-05-7) 1H NMR spectrum [chemicalbook.com]

- 2. 1H-INDAZOLE, 3-(TRIFLUOROMETHYL)- | 57631-05-7 [chemicalbook.com]

- 3. Synchronized Analysis of FTIR Spectra and GCMS Chromatograms for Evaluation of the Thermally Degraded Vegetable Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indazole(271-44-3) IR Spectrum [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. phytopharmajournal.com [phytopharmajournal.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3-(Trifluoromethyl)-1H-indazole: Synthesis, Properties, and Applications in Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethyl)-1H-indazole is a fluorinated heterocyclic compound that has garnered significant attention in medicinal chemistry. The indazole scaffold is recognized as a "privileged" structure, meaning it can serve as a versatile framework for designing ligands for a variety of biological targets. The incorporation of a trifluoromethyl (-CF3) group at the 3-position is a key feature, as this moiety can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins. This guide provides a comprehensive overview of the synthesis, molecular structure, physicochemical properties, and reactivity of this compound. Furthermore, it delves into its critical role as a building block in the development of potent kinase inhibitors for anti-cancer therapies, supported by detailed experimental protocols and mechanistic insights.

Physicochemical and Structural Characteristics

This compound is an off-white to yellow solid at room temperature. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 57631-05-7 | [1] |

| Molecular Formula | C₈H₅F₃N₂ | [1] |

| Molecular Weight | 186.13 g/mol | [1] |

| Appearance | Off-white to yellow solid | - |

| Boiling Point (Predicted) | 268.5 ± 35.0 °C | - |

| Density (Predicted) | 1.447 ± 0.06 g/cm³ | - |

| pKa (Predicted) | 11.59 ± 0.40 | - |

| Storage Temperature | 2-8°C | [1] |

Molecular Structure

The structure of this compound consists of a bicyclic system where a benzene ring is fused to a pyrazole ring. The trifluoromethyl group is attached to the carbon at position 3 of the indazole ring.

Caption: Molecular structure of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. A common and effective method involves the cyclization of a suitably substituted phenylhydrazine derivative. Below is a representative protocol based on the condensation of a fluorinated benzaldehyde with hydrazine, a method known for its practicality in synthesizing indazoles.[2]

Representative Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound from 2-fluoro-5-(trifluoromethyl)benzaldehyde.

Materials:

-

2-Fluoro-5-(trifluoromethyl)benzaldehyde

-

Hydrazine hydrate

-

Ethanol

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Deionized water

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Hydrazone Formation:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-fluoro-5-(trifluoromethyl)benzaldehyde (1.0 eq) in ethanol.

-

Add hydrazine hydrate (1.2 eq) dropwise to the solution at room temperature.

-

Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude hydrazone intermediate.

-

-

Cyclization:

-

To the crude hydrazone, add anhydrous dimethylformamide (DMF) and potassium carbonate (K₂CO₃) (2.0 eq).

-

Heat the mixture to 100-120 °C and stir for 6-12 hours. The intramolecular nucleophilic aromatic substitution of the fluorine atom by the terminal nitrogen of the hydrazone leads to the formation of the indazole ring.

-

Monitor the progress of the reaction by TLC.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system to afford pure this compound.

-

Spectroscopic Characterization

| Nucleus | Analog: 1-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-indazole[3] | Analog: 3-Phenyl-6-(trifluoromethyl)-1H-indazole[4] | Expected Features for this compound |

| ¹H NMR | δ 7.91 (d, J = 8.2 Hz, 1H), 7.65 (d, J = 8.6 Hz, 1H), 7.49 (t, J = 7.7 Hz, 1H), 7.35 (t, J = 7.4 Hz, 1H) | δ 12.09 (br, 1H), 8.11 (d, J = 8.5 Hz, 1H), 7.60-7.42 (m, 2H) | Aromatic protons (4H) in the range of δ 7.2-8.2 ppm. A broad singlet for the N-H proton (>10 ppm). |

| ¹³C NMR | δ 140.2, 132.1, 127.9, 125.3, 123.1, 120.3, 110.9 | δ 146.4, 136.9, 125.5, 124.6 (q), 122.6, 120.8, 113.0 (q) | Aromatic carbons in the range of δ 110-145 ppm. The CF₃ carbon will appear as a quartet around δ 120-125 ppm with a large ¹JCF coupling constant. |

| ¹⁹F NMR | δ -60.7 | - | A singlet for the CF₃ group is expected in the range of δ -60 to -65 ppm (relative to CFCl₃). |

| IR (cm⁻¹) | 1347, 1282, 1248, 1175, 1151, 1116 (C-F stretching) | 1340, 1238, 1169, 1124 (C-F stretching) | Strong absorption bands in the 1100-1350 cm⁻¹ region characteristic of C-F stretching vibrations. An N-H stretching band around 3100-3300 cm⁻¹. |

| MS (EI) | m/z 292.08 [M]⁺ | m/z 262 [M]⁺ | Expected molecular ion peak [M]⁺ at m/z 186. |

Reactivity and Chemical Transformations

The reactivity of this compound is influenced by both the indazole ring system and the strongly electron-withdrawing trifluoromethyl group.

-

N-Functionalization: The nitrogen atoms of the pyrazole ring are nucleophilic and can be readily alkylated or acylated. N1 is generally the preferred site of substitution for thermodynamic reasons.

-

Electrophilic Aromatic Substitution: The benzene portion of the indazole ring can undergo electrophilic substitution (e.g., nitration, halogenation). The directing effects of the fused pyrazole ring and the deactivating effect of the trifluoromethyl group will influence the position of substitution.

-

Reactions at the CF₃ Group: The trifluoromethyl group is generally stable to many reaction conditions but can influence the reactivity of the adjacent heterocyclic ring.

-

Metal-Catalyzed Cross-Coupling: Halogenated derivatives of this compound can serve as substrates in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further complexity, a common strategy in drug discovery.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The this compound scaffold is a cornerstone in the design of small molecule kinase inhibitors for oncology.[5] Kinases are crucial enzymes that regulate a vast array of cellular processes, including cell growth, proliferation, and differentiation. Dysregulation of kinase activity is a hallmark of many cancers, making them prime therapeutic targets.

Indazole-based compounds have been successfully developed as inhibitors for several important cancer-related kinases, including:

-

Polo-like Kinase 4 (PLK4): A master regulator of centriole duplication. Its overexpression is linked to tumorigenesis. Indazole derivatives have been designed to be potent and selective PLK4 inhibitors.[6][7][8][9]

-

Aurora Kinases: A family of serine/threonine kinases (Aurora A, B, and C) that are essential for mitotic progression. Inhibitors based on the indazole scaffold have shown potent activity against these kinases.[10]

-

Receptor Tyrosine Kinases (RTKs): Such as VEGFR, PDGFR, and c-KIT, which are involved in angiogenesis and tumor growth. The approved anti-cancer drug Axitinib, a potent VEGFR inhibitor, features an indazole core.

The trifluoromethyl group at the 3-position often plays a crucial role by engaging in specific interactions within the ATP-binding pocket of the kinase, thereby enhancing potency and selectivity.

Mechanism of Action: Inhibition of Mitotic Kinases

Many indazole-based anti-cancer agents function by disrupting the cell cycle, particularly the process of mitosis. Kinases like Aurora A and PLK4 are essential for the proper execution of mitosis.

Caption: Role of mitotic kinases and their inhibition by indazole derivatives.

As illustrated, PLK4 is a key regulator of centrosome duplication, which occurs during the S and G2 phases.[11] Aurora A is crucial for the subsequent assembly of the mitotic spindle.[6][8] By inhibiting these kinases, this compound-based drugs can cause defects in spindle formation, leading to mitotic arrest and ultimately triggering apoptosis (programmed cell death) in cancer cells.

Safety and Handling

This compound and its derivatives should be handled by trained professionals in a laboratory setting.

-

Hazard Identification: This compound is likely to cause skin irritation, serious eye irritation, and may cause respiratory irritation. It may be harmful if swallowed.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. Recommended storage is at 2-8°C.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a molecule of significant interest to the drug discovery community. Its unique combination of a privileged indazole scaffold and a metabolically robust trifluoromethyl group makes it an ideal starting point for the synthesis of potent and selective kinase inhibitors. A thorough understanding of its synthesis, properties, and reactivity is essential for leveraging its full potential in the development of next-generation therapeutics for cancer and other diseases driven by aberrant kinase signaling. The methodologies and insights provided in this guide serve as a valuable resource for researchers dedicated to this endeavor.

References

- 1. 1H-INDAZOLE, 3-(TRIFLUOROMETHYL)- | 57631-05-7 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]

- 8. Aurora kinase A - Wikipedia [en.wikipedia.org]

- 9. rupress.org [rupress.org]

- 10. pnas.org [pnas.org]

- 11. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of the Trifluoromethyl Group on the Indazole Ring

Abstract

The fusion of the indazole scaffold, a privileged pharmacophore, with the trifluoromethyl (CF3) group, a key modulator of physicochemical properties, has given rise to a class of molecules with immense potential in drug discovery and materials science. Understanding the reactivity of this combined system is paramount for its effective utilization. This guide provides an in-depth exploration of the reactivity patterns of trifluoromethylated indazoles, designed for researchers, scientists, and drug development professionals. We will dissect the profound electronic influence of the CF3 group on the indazole core and delineate the primary reaction pathways it governs, including nucleophilic aromatic substitution, transition metal-catalyzed cross-coupling, direct C-H functionalization, and N-H reactivity. Each section is grounded in mechanistic principles, supported by field-proven insights, and equipped with detailed experimental protocols to bridge theory with practice.

Introduction: A Union of Strategic Importance

The indazole ring system is a cornerstone in medicinal chemistry, found in a multitude of clinically approved drugs. Its versatile structure, capable of acting as both a hydrogen bond donor and acceptor, allows for potent and selective interactions with biological targets.[1] Separately, the trifluoromethyl (CF3) group has earned its place as a "super-methyl" group in drug design.[2] Its introduction into a molecule can dramatically enhance metabolic stability, increase lipophilicity for better membrane permeability, and modulate the acidity or basicity of nearby functional groups.[3][4]

The strategic incorporation of a CF3 group onto the indazole scaffold is therefore a powerful tactic to fine-tune the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of drug candidates.[5] The strong C-F bond (bond dissociation energy ~485 kJ/mol) is resistant to metabolic degradation, often leading to a longer drug half-life.[3] However, this union is not merely a sum of its parts. The potent electron-withdrawing nature of the CF3 group fundamentally alters the electronic landscape of the indazole ring, unlocking unique and often counterintuitive reactivity pathways that are the focus of this guide.

The Electronic Influence of the Trifluoromethyl Group

The CF3 group is a powerful σ- and π-electron-withdrawing substituent. Its placement on the indazole ring significantly lowers the electron density of both the pyrazole and the fused benzene ring. This electronic perturbation has several critical consequences:

-

Ring Activation/Deactivation: While the indazole ring is generally electron-rich, the CF3 group deactivates it towards traditional electrophilic aromatic substitution. Conversely, it strongly activates the ring for nucleophilic attack, a reactivity mode not readily accessible for unsubstituted indazoles.[6][7]

-

Acidity Modulation: The CF3 group markedly increases the acidity of the N-H proton on the pyrazole ring. This lowering of the pKa is crucial for reactions involving deprotonation, such as N-alkylation and N-arylation, and influences the molecule's behavior in physiological environments.[8]

-

Regiochemical Control: The position of the CF3 group (e.g., C3, C5, C6) dictates which parts of the molecule are most affected, thereby directing the regiochemical outcome of subsequent functionalization reactions. For example, a CF3 group at C5 will strongly activate the C4 and C6 positions for nucleophilic aromatic substitution (SNAr) if a suitable leaving group is present.

Data Presentation: Acidity of Substituted Indazoles

The following table illustrates the impact of electron-wthdrawing groups (EWGs) like CF3 on the acidity of heterocyclic N-H bonds. While specific pKa data for trifluoromethyl-indazoles is sparse in publicly indexed literature, data from analogous systems like pyrazoles and triazoles demonstrates the clear trend.[8][9]

| Compound | Approximate pKa | Effect of Substituent |

| Indazole | ~13.8 | Baseline |

| 3-(Trifluoromethyl)-1H-indazole | ~11.6[10] | CF3 group significantly increases acidity (lowers pKa) |

| 4-Nitroindazole | ~12.1 | NO2 group increases acidity |

| Pyrazole | ~14.2 | Baseline for related heterocycle |

| 3,5-bis(Trifluoromethyl)pyrazole | ~6.5 | Multiple CF3 groups have a dramatic acidifying effect |

Nucleophilic Aromatic Substitution (SNAr): A Dominant Pathway

The most significant consequence of trifluoromethylation is the activation of the indazole ring towards Nucleophilic Aromatic Substitution (SNAr). This reaction is particularly efficient when a good leaving group (e.g., F, Cl, Br) is positioned ortho or para to the CF3 group.[7][11]

Causality Behind the Mechanism: The reaction proceeds via a two-step addition-elimination mechanism.

-

Addition: A nucleophile attacks the electron-deficient carbon bearing the leaving group. This step is favored because the strong electron-withdrawing CF3 group can stabilize the resulting negative charge in the intermediate, known as a Meisenheimer complex.[11]

-

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored.

The stabilization of the Meisenheimer complex is key. Resonance structures show that the negative charge can be delocalized onto the electronegative atoms of the CF3 group (via induction) and any other activating groups (like nitro groups), making this intermediate significantly more stable than in an unactivated system.[7] This is why the ortho and para relationships are crucial for high reactivity.[6]

Caption: SNAr mechanism on a CF3-activated indazole.

Field-Proven Experimental Protocol: SNAr Amination

This protocol describes the amination of a hypothetical 6-chloro-5-(trifluoromethyl)-1H-indazole.

Objective: To replace the chlorine atom with a morpholine moiety via SNAr.

Materials:

-

6-chloro-5-(trifluoromethyl)-1H-indazole (1.0 eq)

-

Morpholine (2.5 eq)

-

Potassium Carbonate (K2CO3) (3.0 eq)

-

N,N-Dimethylformamide (DMF) (0.1 M solution)

Procedure:

-

Reactor Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloro-5-(trifluoromethyl)-1H-indazole and potassium carbonate.

-

Solvent & Reagent Addition: Add DMF to the flask, followed by the addition of morpholine via syringe.

-

Reaction Conditions: Heat the reaction mixture to 100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 6-morpholino-5-(trifluoromethyl)-1H-indazole.

Causality of Choices:

-

Solvent (DMF): A polar aprotic solvent is used to dissolve the reactants and the ionic base while not interfering with the nucleophile. Its high boiling point is suitable for elevated reaction temperatures.

-

Base (K2CO3): A non-nucleophilic base is required to neutralize the HCl formed during the reaction, driving the equilibrium towards the product. It can also deprotonate the indazole N-H, though the primary reaction occurs on the activated ring.

-

Excess Nucleophile: Using an excess of morpholine ensures a high reaction rate and drives the reaction to completion according to Le Châtelier's principle.

-

Temperature (100 °C): SNAr reactions require an activation energy to overcome the initial loss of aromaticity. Heating provides the necessary thermal energy for the reaction to proceed at a reasonable rate.

Transition Metal-Catalyzed Cross-Coupling

While the electron-deficient nature of the trifluoromethylated indazole ring is ideal for SNAr, it can present challenges for transition metal-catalyzed cross-coupling reactions, which often rely on an oxidative addition step that is favored on electron-rich systems. However, with the appropriate choice of catalyst, ligands, and conditions, these powerful C-C and C-N bond-forming reactions are readily achievable.[12][13]

Commonly, a halogenated trifluoromethyl-indazole is used as the electrophilic partner in reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[14]

Causality Behind the Methodology: The key to success is the ligand. Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often required.[15] These ligands stabilize the low-valent metal center (e.g., Pd(0)), increase its electron density to promote the difficult oxidative addition step into the C-X bond of the electron-poor indazole, and facilitate the final reductive elimination step to release the product and regenerate the catalyst.[15]

References

- 1. soc.chim.it [soc.chim.it]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. benchchem.com [benchchem.com]

- 9. Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1H-INDAZOLE, 3-(TRIFLUOROMETHYL)- CAS#: 57631-05-7 [amp.chemicalbook.com]

- 11. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. BJOC - Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation [beilstein-journals.org]

The 3-(Trifluoromethyl)-1H-Indazole Fragment: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. Among the myriad of fluorinated heterocycles, the 3-(trifluoromethyl)-1H-indazole core has emerged as a particularly valuable fragment in drug discovery. Its unique combination of structural rigidity, hydrogen bonding capabilities, and the potent electronic effects of the trifluoromethyl group has propelled its use in the design of highly selective and efficacious therapeutic agents. This guide provides a comprehensive overview of the this compound scaffold, from its synthesis and fundamental chemical properties to its diverse applications as a pharmacophore in targeting a range of debilitating diseases. We will delve into the rationale behind its use, explore key structure-activity relationships, and provide practical experimental protocols for its synthesis and derivatization.

The Ascendancy of Fluorine in Medicinal Chemistry: The Role of the Trifluoromethyl Group

The introduction of fluorine atoms into organic molecules can profoundly alter their biological activity. The trifluoromethyl (-CF3) group, in particular, is a favored substituent in drug design for several key reasons. Its strong electron-withdrawing nature can significantly impact the acidity or basicity of nearby functional groups, influencing binding interactions with biological targets. Furthermore, the -CF3 group is highly lipophilic, which can enhance membrane permeability and improve oral bioavailability. It is also metabolically stable, often blocking sites of oxidative metabolism and thereby increasing the half-life of a drug. The trifluoromethyl group can act as a bioisosteric replacement for other chemical groups, such as a methyl or nitro group, offering a strategy to fine-tune a molecule's properties while retaining or enhancing its desired biological activity.[1][2]

Physicochemical Properties of this compound

The parent this compound is an off-white to yellow solid with the molecular formula C8H5F3N2 and a molecular weight of 186.13 g/mol .[3] Its key predicted physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 186.13 g/mol | [3] |

| Molecular Formula | C8H5F3N2 | [3] |

| Boiling Point | 268.5±35.0 °C | [4] |

| Density | 1.447±0.06 g/cm3 | [4] |

| pKa | 11.59±0.40 | [4] |

| Appearance | Off-white to yellow solid | [4] |

The presence of the electron-withdrawing trifluoromethyl group at the 3-position significantly influences the electronic properties of the indazole ring system. This has important implications for its reactivity and its ability to participate in various non-covalent interactions with protein targets.

Synthesis of the this compound Core

The construction of the this compound scaffold can be achieved through several synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Cyclocondensation Reactions

A common and versatile method for the synthesis of indazole derivatives involves the cyclocondensation of a suitably substituted hydrazine with a carbonyl compound. For the synthesis of 3-(trifluoromethyl)-1H-indazoles, this typically involves the reaction of a hydrazine with a trifluoromethyl-containing ketone or β-ketoester. For instance, new series of trifluoromethylated pyrimido[1,2-b]indazol-4(1H)-one derivatives have been synthesized with good to excellent yields through a simple condensation of 3-aminoindazole derivatives with ethyl 4,4,4-trifluoro 3-oxobutanoate.[5][6]

Intramolecular C-H Bond Amination

More recent advances have focused on transition metal-catalyzed intramolecular C-H amination reactions. For example, a silver(I)-mediated intramolecular oxidative C–H bond amination has been reported for the synthesis of 1H-indazoles.[7] This approach offers a more direct route to the indazole core from readily available starting materials.

Flow Chemistry Synthesis

For process development and larger-scale synthesis, continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. Protocols for the one-step synthesis of 1H-indazoles from o-fluorobenzaldehydes and hydrazines in a continuous flow reactor have been developed.[8] This method allows for precise control over reaction parameters and can facilitate the rapid production of diverse indazole derivatives.[8]

Below is a generalized workflow for the flow synthesis of 1H-indazoles.

The this compound Fragment in Drug Discovery: A Privileged Pharmacophore

The this compound scaffold has been successfully employed in the design of inhibitors for a variety of biological targets, particularly protein kinases. The indazole core can act as a versatile scaffold, presenting substituents in well-defined vectors to probe the binding pocket of a target protein. The N-H group of the indazole can act as a hydrogen bond donor, while the nitrogen atom at the 2-position can act as a hydrogen bond acceptor.

Kinase Inhibition

Protein kinases are a major class of drug targets, particularly in oncology. The indazole scaffold has been a fruitful starting point for the development of potent and selective kinase inhibitors.[9]

-

Pan-Pim Kinase Inhibitors: The Pim kinases are a family of serine/threonine kinases implicated in tumorigenesis. Researchers have developed a series of potent, pan-Pim inhibitors based on a 3-(pyrazin-2-yl)-1H-indazole scaffold.[10]

-

Tropomyosin Receptor Kinase (TRK) Inhibitors: TRK fusions are oncogenic drivers in a variety of cancers. Novel 3-(1H-pyrazol-4-yl)-1H-indazole derivatives have been discovered as potent type II TRK inhibitors that are active against acquired resistance mutations.[11][12]

-

Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Dysregulation of FGFR signaling is implicated in various cancers. 1H-indazole-based derivatives have been developed as inhibitors of FGFR kinases.[13]

The general mode of interaction for many indazole-based kinase inhibitors involves the indazole core acting as a hinge-binder, forming key hydrogen bonds with the backbone of the kinase hinge region.

Other Therapeutic Targets

Beyond kinase inhibition, the this compound fragment has shown promise in modulating the activity of other important drug targets.

-

Transient Receptor Potential A1 (TRPA1) Antagonists: A high-throughput screening campaign identified a 5-(2-chlorophenyl)indazole compound as a TRPA1 antagonist. Subsequent optimization led to the discovery that a trifluoromethyl group at the 2-position of the phenyl ring significantly improved in vitro activity.[14]

-

Cannabinoid Receptor 1 (CB1) Positive Allosteric Modulators: In a compelling example of bioisosterism, a trifluoromethyl group was successfully used to replace an aliphatic nitro group in a series of CB1 positive allosteric modulators. The resulting CF3-containing compounds were more potent and showed improved in vitro metabolic stability compared to their nitro counterparts.[1][2]

Experimental Protocols

This section provides a representative, generalized protocol for the synthesis of a this compound derivative. Researchers should adapt this protocol based on the specific reactivity of their chosen substrates and consult the primary literature for detailed procedures.

Protocol: Synthesis of 3-Phenyl-6-(trifluoromethyl)-1H-indazole

This protocol is adapted from a procedure for the synthesis of 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds.[15]

Materials:

-

1-Nitro-4-(trifluoromethyl)benzene

-

Benzaldehyde N-tosylhydrazone

-

Cesium carbonate (Cs2CO3) or Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Nitrogen atmosphere

-

Standard laboratory glassware for inert atmosphere reactions

-

Silica gel for column chromatography

Procedure:

-

To an oven-dried 10 mL Schlenk tube, add 1-nitro-4-(trifluoromethyl)benzene (0.3 mmol), benzaldehyde N-tosylhydrazone (0.36 mmol), and Cs2CO3 (1.08 mmol).

-

Evacuate and backfill the Schlenk tube with nitrogen three times.

-

Add 2.0 mL of anhydrous DMF via syringe.

-

Stir the reaction mixture at 80 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford 3-phenyl-6-(trifluoromethyl)-1H-indazole.

Characterization:

The final product should be characterized by standard analytical techniques, including 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS), to confirm its identity and purity. The expected spectroscopic data for 3-phenyl-6-(trifluoromethyl)-1H-indazole can be found in the literature.[15]

Conclusion and Future Perspectives

The this compound scaffold has firmly established itself as a privileged fragment in drug discovery. Its favorable physicochemical properties and versatile synthetic accessibility have led to its incorporation into a wide range of biologically active molecules, particularly kinase inhibitors. The strategic use of the trifluoromethyl group as a bioisostere continues to be a powerful strategy for optimizing lead compounds. As our understanding of the molecular basis of disease deepens, it is certain that the this compound core will continue to feature prominently in the design of the next generation of targeted therapeutics. Future research in this area will likely focus on the development of novel, more efficient synthetic methodologies, including asymmetric syntheses, and the exploration of this fragment in targeting new and challenging biological targets.

References

- 1. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 1H-INDAZOLE, 3-(TRIFLUOROMETHYL)- | 57631-05-7 [chemicalbook.com]

- 4. 1H-INDAZOLE, 3-(TRIFLUOROMETHYL)- CAS#: 57631-05-7 [amp.chemicalbook.com]

- 5. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of novel 3-(1H-pyrazol-4-yl)-1H-indazole derivatives as potent type II TRK inhibitors against acquired resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of novel 3-(1H-pyrazol-4-yl)-1H-indazole derivatives as potent type II TRK inhibitors against acquired resist… [ouci.dntb.gov.ua]

- 13. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. rsc.org [rsc.org]

An In-depth Technical Guide to the Therapeutic Targets of 3-(Trifluoromethyl)-1H-Indazole Derivatives

Foreword: The Expanding Therapeutic Landscape of Trifluoromethyl-Indazoles

The 3-(trifluoromethyl)-1H-indazole scaffold represents a privileged chemical structure in modern medicinal chemistry. Its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl group, and the versatile nature of the indazole ring system have enabled the development of a diverse array of potent and selective modulators for a range of biological targets. This guide provides an in-depth exploration of the key therapeutic targets of these derivatives, moving beyond a simple cataloging of compounds to a detailed analysis of the underlying mechanisms, experimental validation strategies, and future directions. Our focus is on the "why" and "how"—the scientific rationale that drives target selection and the robust methodologies required to validate these interactions for drug development professionals.

Core Target Class: Modulators of Hydrolytic Enzymes

A significant body of research has centered on the interaction of this compound derivatives with hydrolytic enzymes, particularly those involved in lipid signaling. The trifluoromethyl ketone and related functionalities can act as potent reversible or irreversible inhibitors.

Fatty Acid Amide Hydrolase (FAAH): A Gateway to Endocannabinoid Modulation

FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). Its inhibition leads to elevated AEA levels, producing analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.

This compound derivatives often incorporate a ketone or a similar electrophilic trap. This functional group is designed to interact with the catalytic serine nucleophile (Ser241) in the active site of FAAH. The trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack and forming a stable hemiacetal adduct. This effectively inactivates the enzyme.

The design of these inhibitors is a prime example of mechanism-based drug design. The choice to target the catalytic serine is based on a deep understanding of the enzyme's hydrolytic cycle. The indazole core, in this context, serves as a versatile scaffold to optimize pharmacokinetic properties and to position the trifluoromethyl ketone "warhead" for optimal interaction with the active site.

Validating a potential FAAH inhibitor requires a multi-step approach to ensure potency, selectivity, and mechanism of action.

Caption: Workflow for the validation of FAAH inhibitors.

Protocol: In Vitro FAAH Inhibition Assay

-

Reagents: Recombinant human FAAH, FAAH assay buffer (e.g., 50 mM Tris-HCl, pH 9.0), test compound (solubilized in DMSO), and a fluorogenic substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin).

-

Procedure: a. Prepare serial dilutions of the this compound derivative in DMSO. b. In a 96-well plate, add the assay buffer, followed by the test compound dilutions. c. Initiate the reaction by adding recombinant FAAH enzyme and incubate for a pre-determined time (e.g., 15 minutes) at 37°C. d. Add the fluorogenic substrate and monitor the increase in fluorescence over time using a plate reader (Excitation/Emission wavelengths specific to the substrate).

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Soluble Epoxide Hydrolase (sEH): Targeting Inflammation and Hypertension

sEH is responsible for the hydrolysis of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) to their less active dihydroxy derivatives. Inhibition of sEH stabilizes EETs, offering a promising therapeutic strategy for hypertension, inflammation, and cardiovascular diseases.

Similar to FAAH inhibitors, sEH inhibitors bearing the this compound core often exploit the enzyme's catalytic mechanism. However, the interaction is typically with the catalytic aspartate nucleophile (Asp335) within the enzyme's active site. The indazole scaffold can form key hydrogen bonding interactions with residues like Tyr383 and Tyr466, while the trifluoromethyl group can be positioned to enhance binding affinity through favorable interactions.

Kinase Inhibition: A Broad Frontier for Anti-Cancer and Anti-Inflammatory Agents

The protein kinase family is one of the most successfully targeted protein classes in drug discovery. The ATP-binding site of kinases provides a well-defined pocket for the design of small molecule inhibitors. The this compound scaffold has proven to be a versatile framework for developing kinase inhibitors.

Tyrosine Kinase Inhibition (e.g., c-Met, VEGFR)

Many receptor tyrosine kinases are implicated in cancer cell proliferation, survival, and angiogenesis. The this compound core can serve as a hinge-binding motif, a critical interaction for many kinase inhibitors.

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

| Target Kinase | Compound Example | IC50 (nM) | Cell-Based Potency (nM) |

| c-Met | Foretinib | 9.4 | 12 |

| VEGFR2 | Pazopanib | 30 | 23 |

| B-Raf | Dabrafenib | 0.8 | 0.5 |

Note: The compounds listed are established drugs that may or may not contain the specific this compound core, but they exemplify the potency that can be achieved in targeting these kinases with related heterocyclic scaffolds.

Emerging and Novel Targets

The versatility of the this compound scaffold continues to be explored against a growing number of targets.

Modulators of Nuclear Receptors

Some derivatives have shown activity as modulators of nuclear receptors, such as the retinoic acid receptor-related orphan receptors (RORs), which are implicated in autoimmune diseases. The indazole core can mimic the interactions of endogenous ligands within the ligand-binding domain.

Ion Channel Blockers

The scaffold has also been investigated for its potential to modulate the function of various ion channels, which could have applications in treating neurological disorders and cardiac arrhythmias.

Conclusion and Future Perspectives

The this compound core is a testament to the power of privileged structures in medicinal chemistry. Its demonstrated success in targeting hydrolytic enzymes and kinases has paved the way for its exploration in a wider range of biological systems. Future research will likely focus on refining the selectivity of these derivatives, exploring novel mechanisms of action, and applying them to challenging disease targets. The continued integration of computational chemistry, structural biology, and innovative screening platforms will undoubtedly unlock the full therapeutic potential of this remarkable scaffold.

Methodological & Application

Protocol for the Suzuki-Miyaura Cross-Coupling of 3-(Trifluoromethyl)-1H-indazole Derivatives

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in molecules with significant biological activity, including anticancer agents and kinase inhibitors.[1][2] The introduction of a trifluoromethyl (CF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. This application note provides a comprehensive, field-proven protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-(trifluoromethyl)-1H-indazole derivatives. We delve into the mechanistic rationale behind reagent selection, offer a detailed step-by-step experimental procedure, and present a troubleshooting guide to address common challenges. This guide is designed to enable researchers to reliably synthesize a diverse range of C-3 arylated and heteroarylated 3-(trifluoromethyl)-1H-indazoles, which are valuable building blocks for drug discovery and development.[3][4]

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a powerful and versatile method for forming carbon-carbon bonds.[5] The reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex.[6][7] The generally accepted mechanism proceeds through a catalytic cycle involving three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (the indazole derivative), forming a Pd(II) intermediate.[8] This step is often rate-determining.

-

Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the Pd(II) complex, displacing the halide. The base activates the organoboron species, facilitating this ligand exchange.[8][9]

-

Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated, forming the new C-C bond of the desired product and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[6][7][10]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Critical Parameters for Coupling with Indazoles

The successful coupling of this compound requires careful consideration of several factors due to the specific electronic and structural properties of the substrate.

-

N-H Acidity and Protection: The indazole N-H proton is acidic and can interfere with basic reaction conditions, potentially leading to side reactions or catalyst deactivation. For consistent and high-yielding results, protection of the indazole nitrogen is highly recommended. The tert-butoxycarbonyl (Boc) group is an excellent choice as it is robust to the coupling conditions and can be easily removed post-coupling.[11][12]

-

Substrate and Halide Choice: The reaction requires a halogenated indazole, typically at the C-3 position. 3-Iodo-1H-indazole is the most reactive coupling partner due to the weaker C-I bond, facilitating faster oxidative addition.[11][13] 3-Bromoindazoles are also effective and often more readily available.[1][14] The electron-withdrawing CF₃ group at C-3 generally enhances the reactivity of the C-X bond towards oxidative addition.

-

Catalyst System Selection: The choice of palladium catalyst and its associated ligand is paramount for achieving high efficiency. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems often provide superior results, especially for challenging heterocyclic substrates.[15]

-

Pd(dppf)Cl₂: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride is a highly reliable and versatile catalyst for the Suzuki coupling of bromoindazoles, often providing good to excellent yields in relatively short reaction times.[1][14]

-

Buchwald Ligands: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) paired with a palladium source (like Pd(OAc)₂) are excellent for coupling less reactive aryl chlorides or sterically hindered substrates.[15]

-

N-Heterocyclic Carbene (NHC) Ligands: Palladium-NHC complexes are known for their high thermal stability and catalytic activity, making them very efficient and capable of high turnover numbers.[16][17][18]

-

-

Base and Solvent Optimization: The base plays the crucial role of activating the boronic acid for transmetalation.[9] An aqueous solution of a carbonate base like K₂CO₃ or Na₂CO₃ is a standard and effective choice.[1][2] For substrates sensitive to hydrolysis or to minimize protodeboronation, anhydrous conditions with bases like K₃PO₄ or CsF can be employed.[19] A mixture of a polar aprotic solvent and water, such as 1,4-dioxane/H₂O or DME/H₂O, is typically used to ensure solubility of both the organic and inorganic reagents.[6][15]

Experimental Workflow and Protocols

The overall workflow involves an initial N-protection step, followed by the core Suzuki-Miyaura coupling, and an optional final deprotection step to yield the free N-H indazole.

Caption: General experimental workflow for the synthesis of 3-aryl-3-CF₃-indazoles.

Protocol 1: N-Boc Protection of 3-Iodo-1H-indazole

This protocol assumes the starting material is 3-iodo-1H-indazole. A similar procedure applies for this compound before halogenation, or for the corresponding bromo-indazole.

Materials:

| Reagent | Formula | Purity |

|---|---|---|

| 3-Iodo-1H-indazole | C₇H₅IN₂ | >97% |

| Di-tert-butyl dicarbonate ((Boc)₂O) | C₁₀H₁₈O₅ | >98% |

| Triethylamine (TEA) | C₆H₁₅N | >99% |

| 4-(Dimethylamino)pyridine (DMAP) | C₇H₁₀N₂ | >99% |

| Dichloromethane (DCM) | CH₂Cl₂ | Anhydrous |

Procedure:

-

To a solution of 3-iodo-1H-indazole (1.0 eq) in anhydrous DCM, add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of (Boc)₂O (1.2 eq) in DCM dropwise over 15 minutes.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

-

Separate the layers and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product, tert-butyl 3-iodo-1H-indazole-1-carboxylate, can often be used in the next step without further purification.

Protocol 2: Suzuki-Miyaura Coupling

This protocol details the coupling of N-Boc-3-iodo-1H-indazole with an arylboronic acid.

Materials & Reagents:

| Reagent | Formula | Purity | Notes |

|---|---|---|---|

| N-Boc-3-iodo-1H-indazole | C₁₂H₁₃IN₂O₂ | --- | From Protocol 1 |

| Arylboronic Acid | Ar-B(OH)₂ | >97% | --- |

| Pd(dppf)Cl₂·CH₂Cl₂ | C₃₄H₂₈Cl₂FeP₂Pd·CH₂Cl₂ | >98% | Catalyst |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | >99% | Base |

| 1,4-Dioxane | C₄H₈O₂ | Anhydrous | Solvent |

| Deionized Water | H₂O | --- | Solvent |

Procedure:

-

Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add N-Boc-3-iodo-1H-indazole (1.0 eq), the desired arylboronic acid (1.2 - 1.5 eq), and K₂CO₃ (2.5 eq).

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[15]

-

Solvent Addition: Add anhydrous 1,4-dioxane and water in a 4:1 ratio (to achieve a final concentration of ~0.1 M with respect to the indazole). The solvent mixture should be degassed beforehand by bubbling with argon for 20-30 minutes.

-